
3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Incorporation of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the chloroquinoline intermediate and 4-ethylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline has been studied for its ability to inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against specific cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The results were quantified using IC50 values, which indicated potent activity compared to established chemotherapeutics.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its interaction with microbial enzymes.
Case Study : In vitro studies showed that this compound exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
Neurological Applications
The piperazine moiety suggests potential central nervous system activity. Preliminary studies have indicated that the compound may possess anxiolytic and antidepressant-like effects in animal models.
Case Study : A behavioral study conducted on rodents demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Piperazine Derivatives: Compounds such as piperazine and its derivatives, which are used as anthelmintics and in psychotropic drugs.
Uniqueness
3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, while the ethylpiperazine moiety contributes to its potential pharmacological activity.
Biological Activity
3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : 373.90 g/mol
This compound features a quinoline core, which is known for its pharmacological relevance, along with a benzenesulfonyl group and an ethylpiperazine moiety.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Escherichia coli | 31.2 |
Pseudomonas aeruginosa | 62.5 |
These results suggest that the compound may inhibit bacterial growth effectively, potentially through mechanisms involving the disruption of cell wall synthesis or interference with protein synthesis pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. It was tested against several fungal strains, yielding the following results:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 32.0 |
Aspergillus niger | 64.0 |
The antifungal mechanism may involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Protein Synthesis : The compound appears to interfere with ribosomal function, halting protein production essential for bacterial growth.
- Disruption of Cell Wall Integrity : It may compromise the structural integrity of bacterial cell walls, leading to cell lysis.
- Biofilm Inhibition : Research indicates that this compound can reduce biofilm formation in pathogenic bacteria like MRSA, enhancing its therapeutic potential against chronic infections .
Case Studies and Research Findings
A notable study published in MDPI highlighted the compound's effectiveness against biofilm-forming strains of bacteria. The study reported a significant reduction in biofilm biomass when treated with varying concentrations of the compound, demonstrating its potential utility in treating persistent infections associated with biofilms .
Another investigation focused on structure-activity relationships (SAR), revealing that modifications to the piperazine ring could enhance antibacterial potency. The study emphasized that electronegative substituents on the phenyl ring substantially improved antimicrobial activity, suggesting avenues for further optimization .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-24-10-12-25(13-11-24)21-18-14-16(22)8-9-19(18)23-15-20(21)28(26,27)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQMAYGKGFIOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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